molecular formula C29H29ClFNO2 B11452762 9-(3-chlorophenyl)-10-(3-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-(3-chlorophenyl)-10-(3-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11452762
M. Wt: 478.0 g/mol
InChI Key: MYYZONFAPLTOBK-UHFFFAOYSA-N
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Description

9-(3-chlorophenyl)-10-(3-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a complex organic compound that belongs to the class of acridine derivatives. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-chlorophenyl)-10-(3-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde and 3-fluorobenzaldehyde.

    Condensation Reaction: These aldehydes undergo a condensation reaction with a suitable amine and ketone to form the acridine core.

    Cyclization: The intermediate product is then cyclized under acidic or basic conditions to form the hexahydroacridine structure.

    Functionalization: Finally, the compound is functionalized with methyl groups and other substituents to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the nitrogen atom in the acridine core.

    Reduction: Reduction reactions could be used to modify the functional groups or reduce any double bonds present in the structure.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce or modify substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, acridine derivatives are often studied for their potential as DNA intercalators, which can inhibit the replication of cancer cells.

Medicine

Medically, compounds like this one might be investigated for their potential as anticancer agents, antimicrobial agents, or in other therapeutic areas.

Industry

In industry, such compounds could be used in the development of dyes, pigments, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, as a DNA intercalator, it might insert itself between DNA base pairs, disrupting the replication process. The molecular targets and pathways involved would include DNA, enzymes involved in replication, and possibly other cellular components.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.

    Proflavine: Another acridine derivative with antiseptic properties.

    Amsacrine: An acridine derivative used as an antineoplastic agent.

Uniqueness

What sets 9-(3-chlorophenyl)-10-(3-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione apart is its specific substitution pattern, which could confer unique biological or chemical properties compared to other acridine derivatives.

Properties

Molecular Formula

C29H29ClFNO2

Molecular Weight

478.0 g/mol

IUPAC Name

9-(3-chlorophenyl)-10-(3-fluorophenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione

InChI

InChI=1S/C29H29ClFNO2/c1-28(2)13-21-26(23(33)15-28)25(17-7-5-8-18(30)11-17)27-22(14-29(3,4)16-24(27)34)32(21)20-10-6-9-19(31)12-20/h5-12,25H,13-16H2,1-4H3

InChI Key

MYYZONFAPLTOBK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2C4=CC(=CC=C4)F)CC(CC3=O)(C)C)C5=CC(=CC=C5)Cl)C(=O)C1)C

Origin of Product

United States

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